molecular formula C20H22N4O5S B3008331 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 1190755-23-7

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Número de catálogo B3008331
Número CAS: 1190755-23-7
Peso molecular: 430.48
Clave InChI: XPKLBMFMLPNHGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C12H12N2O4 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an innovative approach to constructing benzodiazepine frameworks. This method leverages a one-pot, three-(in situ five-) component condensation reaction, utilizing aromatic diamine, Meldrum’s acid, and an isocyanide. The process occurs at ambient temperature without the need for a catalyst, leading to high yields of the product. Such compounds are structurally related to known benzodiazepines like triflubazam and clobazam, which possess a wide range of biological activities. This synthesis technique underscores the potential for developing novel therapeutic agents within the benzodiazepine class, including those with applications in anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibition (Shaabani et al., 2009).

Biological Activities and Therapeutic Potential

Research into benzodiazepine derivatives, such as the exploration of novel benzodiazepines as analgesic modulators for the Transient Receptor Potential Vanilloid 1 (TRPV1), highlights the diverse therapeutic potential of these compounds. Derivatives designed and synthesized for this purpose have shown significant in vitro antagonistic activity against TRPV1, alongside analgesic and sedative activities in vivo. This indicates their potential utility in developing new analgesic drugs with improved solubility and pharmacokinetic profiles (Liu et al., 2018).

Drug Development Implications

The synthesis and pharmacological evaluation of novel benzodiazepine frameworks, such as tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, underscore the ongoing efforts to develop anxiolytic and analgesic agents. These compounds, obtained through strategic chemical synthesis, have been assessed for their anxiolytic properties using standard behavioral models. Their development is indicative of the potential to create more effective and selective treatments for anxiety and pain management, highlighting the role of complex benzodiazepine derivatives in advancing therapeutic options (Maltsev et al., 2021).

Propiedades

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKLBMFMLPNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.